N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-3-(2-methylpropoxy)benzamide
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Overview
Description
N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-3-(2-methylpropoxy)benzamide is a complex organic compound that belongs to the benzoxazole family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-3-(2-methylpropoxy)benzamide typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized using 2-aminophenol and an appropriate aldehyde under reflux conditions with a suitable catalyst.
Substitution Reactions:
Final Coupling: The final step involves coupling the benzoxazole derivative with 3-(2-methylpropoxy)benzoyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade catalysts to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-3-(2-methylpropoxy)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-3-(2-methylpropoxy)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antibacterial, antifungal, and anticancer agent.
Biological Studies: Used in the study of enzyme inhibition and receptor binding.
Industrial Applications: Employed in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-3-(2-methylpropoxy)benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to specific receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-N’-(3,4-dimethoxybenzoyl)thiourea
- N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-furamide
Uniqueness
N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-3-(2-methylpropoxy)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the benzoxazole core with the 3-(2-methylpropoxy)benzamide moiety makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C24H21ClN2O3 |
---|---|
Molecular Weight |
420.9 g/mol |
IUPAC Name |
N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-3-(2-methylpropoxy)benzamide |
InChI |
InChI=1S/C24H21ClN2O3/c1-15(2)14-29-20-8-4-5-16(12-20)23(28)26-19-9-10-22-21(13-19)27-24(30-22)17-6-3-7-18(25)11-17/h3-13,15H,14H2,1-2H3,(H,26,28) |
InChI Key |
HQCQQFAWSBTJQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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